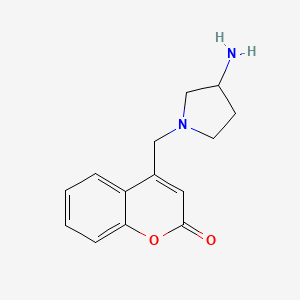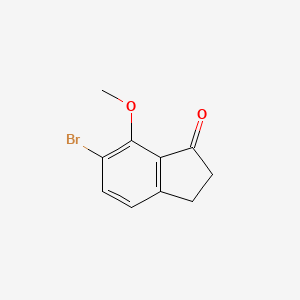
6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroisoquinoline and propanoyl chloride.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as refluxing in an organic solvent like dichloromethane or toluene.
Catalysts: Catalysts like Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinones, while reduction may produce dihydroisoquinolinones.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of specialty chemicals or pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Chloroisoquinoline: A precursor in the synthesis of 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one.
2-Propanoylisoquinolinones: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to the presence of both chloro and propanoyl groups, which may confer specific chemical and biological properties not found in other isoquinolinones.
特性
CAS番号 |
89097-74-5 |
|---|---|
分子式 |
C12H12ClNO2 |
分子量 |
237.68 g/mol |
IUPAC名 |
6-chloro-2-propanoyl-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C12H12ClNO2/c1-2-12(16)14-6-8-3-4-9(13)5-10(8)11(15)7-14/h3-5H,2,6-7H2,1H3 |
InChIキー |
KKKMEWRUSPPYCX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CC2=C(C=C(C=C2)Cl)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)



![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)


